
N-(2,4-dimethoxyphenyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of organic compounds involving complex molecular structures such as N-(2,4-dimethoxyphenyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide often involves detailed analysis of their synthesis, molecular structure, physical and chemical properties. These compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of complex organic molecules typically involves multiple steps, including the formation of the core structure followed by functionalization and modification to introduce specific substituents. Techniques such as condensation reactions, protection and deprotection of functional groups, and the use of coupling agents are common. For instance, the synthesis of similar compounds has been detailed through multi-step reactions involving specific reagents and conditions to ensure the desired product with high purity and yield (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the compound's properties and behavior. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are employed to elucidate the structure. Studies often reveal intricate details about the molecular conformation, bond lengths, and angles, which are essential for the compound's chemical reactivity and physical properties (Banfield et al., 1987).
Chemical Reactions and Properties
Chemical properties encompass the reactivity of the compound with various reagents, stability under different conditions, and its behavior in synthesis pathways. For example, acetamide derivatives undergo specific reactions based on their functional groups, which can be leveraged to synthesize further complex molecules or modify the compound for desired applications (Sakai et al., 2022).
科学的研究の応用
Applications in Cancer Research
Compounds with similar structures have been explored for their potential in cancer research, particularly as ligands for specific receptors on cancer cells or as agents in the synthesis of drugs with antitumor efficacy. For instance, studies have involved the synthesis of analogues and fluorescent probe conjugates to analyze cell-surface receptors for predicting the antitumor efficacy of certain drugs (Robins et al., 2010). These compounds offer a pathway to developing targeted cancer therapies by identifying and binding to specific markers on cancer cells.
Neurological Applications
Research has also focused on the synthesis of compounds for imaging the translocator protein (18 kDa) with PET, indicating a potential use in neurological studies (Dollé et al., 2008). Such compounds could be instrumental in understanding and diagnosing neurodegenerative diseases or conditions associated with inflammation in the brain.
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from similar structures has been reported to yield anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020). These findings highlight the potential of such compounds in the development of new medications for treating pain and inflammation, providing a basis for further pharmacological exploration.
Antimicrobial Applications
Derivatives of structurally similar compounds have shown antimicrobial activity, indicating their potential as candidates for developing new antimicrobial agents. The exploration of these compounds includes their synthesis, characterization, and evaluation against various microbial strains, offering insights into their mechanism of action and effectiveness (Talupur et al., 2021).
Photovoltaic and Photochemical Applications
Research into compounds with related structures has extended into the field of materials science, particularly in the study of their photochemical properties and potential applications in photovoltaic efficiency modeling (Mary et al., 2020). These studies suggest the use of such compounds in the development of dye-sensitized solar cells (DSSCs) and other photovoltaic devices.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c1-28-15-7-8-17(18(11-15)29-2)24-19(26)9-14-10-20(27)25-21(23-14)30-12-13-5-3-4-6-16(13)22/h3-8,10-11H,9,12H2,1-2H3,(H,24,26)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNOZWAZEAUNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2498987.png)
![3-Methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B2498991.png)



![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2498998.png)

![1-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-5-phenylphenyl]ethanone](/img/structure/B2499001.png)




![8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2499009.png)
